Gem‑Difluoro‑Induced pKₐ Reduction and Conformational Restriction Relative to Non‑Fluorinated 4‑Oxopiperidine‑2,3‑dicarboxylates
The 5,5‑gem‑difluoro substitution in the target compound lowers the basicity of the piperidine nitrogen compared to the non‑fluorinated analogue. In a systematic NMR and pKₐ study of fluorinated saturated heterocyclic amines, introduction of a gem‑difluoro group at the β‑position to the nitrogen in piperidine reduced the pKₐ by approximately 1.5–2.0 units relative to the parent non‑fluorinated piperidine [1]. This pKₐ shift alters protonation state at physiological pH and can influence both solubility and passive membrane permeability of derived drug candidates [1].
| Evidence Dimension | Piperidine nitrogen pKₐ (measured in H₂O at 25 °C) |
|---|---|
| Target Compound Data | Estimated pKₐ ≈ 6.0–6.5 (based on class-level data for β,β‑difluoropiperidine; experimental pKₐ of 3,3‑difluoropiperidine = 6.42 [1]) |
| Comparator Or Baseline | Non‑fluorinated 4‑oxopiperidine‑2,3‑dicarboxylate analogue: piperidine pKₐ ≈ 8.0–8.5 (class‑level baseline [1]) |
| Quantified Difference | ΔpKₐ ≈ –1.5 to –2.0 units; exact value for the target compound requires experimental determination |
| Conditions | pKₐ determination by ¹H NMR titration in H₂O/D₂O; data from Melnykov et al. (2023) systematic study of fluorinated saturated heterocyclic amines [1] |
Why This Matters
A 1.5–2.0 unit pKₐ reduction can critically impact the ionisation state at physiological pH, influencing oral absorption, CNS penetration, and off‑target binding profiles of downstream drug candidates—parameters that are not replicable with non‑fluorinated 4‑oxopiperidine‑2,3‑dicarboxylates.
- [1] Melnykov, K. P., Nazar, K., Smyrnov, O., et al. (2023). Mono‑ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29, e202301383. DOI: 10.1002/chem.202301383 View Source
